(3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile

Description

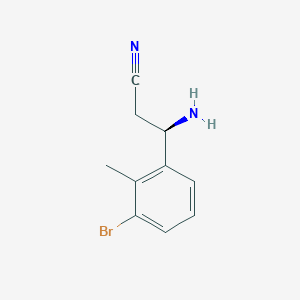

(3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile is a β-amino nitrile characterized by a chiral center at the 3-position, a bromine atom at the 3-position, and a methyl group at the 2-position of the phenyl ring. Its β-amino nitrile scaffold is pharmacologically significant, serving as a precursor for amides and carboxylic acids in drug synthesis .

Properties

Molecular Formula |

C10H11BrN2 |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-bromo-2-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11BrN2/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4,10H,5,13H2,1H3/t10-/m1/s1 |

InChI Key |

ZEZDEJOAPSZJFG-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1Br)[C@@H](CC#N)N |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(CC#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylbenzene to obtain 3-bromo-2-methylbenzene. This intermediate is then subjected to a series of reactions including nitrile formation and amination to yield the final product. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Imines or oximes.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile serves as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.

Medicine

Potential applications in medicine include the development of new therapeutic agents. The compound’s structure allows for modifications that can enhance its biological activity and selectivity towards specific molecular targets.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural Analogues with Halogen and Methyl Substituents

The following table compares the target compound with structurally related β-amino nitriles and propanenitrile derivatives, focusing on substituent effects:

Key Observations:

- Substituent Position and Size : The 3-bromo-2-methyl substitution in the target compound introduces steric hindrance and electronic effects distinct from 2-bromo derivatives (e.g., 3r in ). Bromine’s larger size compared to fluorine or chlorine may reduce reactivity in nucleophilic substitutions but enhance stability in hydrophobic environments.

- Enantiomeric Excess (ee) : While 3r (2-bromo) achieves 87% ee, other analogues like 3q (2-chloro) reach 98% ee, suggesting halogen electronegativity and steric demands influence stereoselectivity during synthesis .

- Enzymatic Reactivity: The p-toluoyl-substituted 3a () is fully converted to amides by nitrile hydratases, indicating β-amino nitriles’ general susceptibility to enzymatic hydration.

Functional Group and Reactivity Comparisons

A. β-Amino Nitriles vs. Simple Propanenitriles

- β-Amino Nitriles: Compounds like the target and 3a () feature an amino group adjacent to the nitrile, enabling dual reactivity (e.g., enzymatic hydration to amides or acids). This contrasts with simple propanenitriles (e.g., 3p–3r in ), which lack amino groups and are primarily used in catalytic studies .

B. Halogen Effects

- Bromine vs. In contrast, fluorine’s electronegativity (e.g., in –6) increases metabolic stability but may reduce steric bulk .

- Positional Effects: A 3-bromo substituent (target) vs.

Commercial and Research Relevance

- Availability: Fluorinated analogues (–6) are discontinued commercially, highlighting challenges in sourcing halogenated β-amino nitriles. This contrasts with the enzymatic accessibility of 3a (), which remains a model substrate .

- Research Gaps : Data on the target compound’s synthesis, ee, and bioactivity are sparse. Future studies could explore its enzymatic hydration efficiency and compare it to 3a’s 100% conversion rate .

Biological Activity

(3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C10H12BrN

- Molecular Weight : 239.11 g/mol

- Key Functional Groups :

- Amino group (-NH2)

- Nitrile group (-C≡N)

- Brominated aromatic ring

The presence of these functional groups allows the compound to engage in various interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and nitrile groups enable hydrogen bonding and electrostatic interactions, which are crucial for binding affinity. These interactions can modulate the activity of molecular targets, influencing various biological pathways.

Biological Activity Overview

Recent studies have indicated several key areas where this compound exhibits biological activity:

- Antiinflammatory Effects : Research suggests that this compound may inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. Inhibition of this pathway could have therapeutic implications for conditions such as Alzheimer's disease and Parkinson's disease .

- Enzyme Interaction : The compound's structure allows it to interact with various enzymes, potentially leading to modulation of metabolic pathways. This interaction is particularly relevant in drug development for metabolic disorders.

Case Study 1: NLRP3 Inflammasome Modulation

A study highlighted the role of this compound in modulating the NLRP3 inflammasome in neuroinflammatory conditions. By inhibiting NLRP3 activation, the compound demonstrated a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Enzyme Binding Affinity

In vitro assays have shown that this compound exhibits significant binding affinity to specific enzymes involved in metabolic pathways. This interaction was assessed through competitive binding assays, indicating its potential as a lead candidate for drug development targeting metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Molecular Weight | Key Features | Biological Activity |

|---|---|---|---|

| (3R)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile | 178.21 g/mol | Fluorinated aromatic ring | Antiinflammatory effects |

| (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile | 238.12 g/mol | Chlorinated aromatic ring | Potential enzyme inhibitor |

| (S)-(-)-Amino Acid Derivative | Varies | Various functional groups | Broad biological activity |

This table illustrates how variations in molecular structure can influence biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.